Terminal Alkyne Enables Exclusive 5-exo-dig Cycloisomerization to 2-Imidazolones Not Accessible from Saturated Analogs
Under Ag(I) catalysis, propargylic ureas derived from propargylamine and aryl isocyanates—including those structurally analogous to 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea—undergo regiospecific 5‑exo‑dig cyclization to afford tetrasubstituted 2‑imidazolones, a transformation that is mechanistically impossible for N‑phenyl‑N′‑methylurea or other saturated N‑alkyl analogs [1]. The reaction proceeds via intramolecular hydroamination of the alkyne, yielding the imidazolone core in good to high yields (typical isolated yields 60–92% across the substrate scope) [1].
| Evidence Dimension | Access to 2‑imidazolone heterocycles via intramolecular alkyne hydroamination |
|---|---|
| Target Compound Data | Terminal alkyne present → productive 5‑exo‑dig cyclization to imidazolones (class‑level evidence from structurally analogous N‑aryl‑N′‑propargylureas yields 60–92%) [1] |
| Comparator Or Baseline | N‑Phenyl‑N′‑methylurea (CAS 1007‑36‑9): no alkyne → cyclization impossible; no imidazolone formation [1] |
| Quantified Difference | Qualitative (reaction ON vs. OFF): imidazolone formation exclusively with propargyl‑substituted ureas |
| Conditions | Ag(I)-catalyzed cycloisomerization; one‑pot protocol from propargylamine + aryl isocyanate |
Why This Matters
For medicinal chemistry programs requiring imidazolone scaffolds, the propargyl handle is indispensable—saturated analogs provide zero access to this pharmacophore, making 1‑phenyl‑3‑prop‑2‑yn‑1‑ylurea a mandatory starting material rather than an interchangeable option.
- [1] Peshkov, V.A.; Pereshivko, O.P.; Sharma, S.; Meganathan, T.; Parmar, V.S.; Ermolat'ev, D.S.; Van der Eycken, E.V. Tetrasubstituted 2-imidazolones via Ag(I)-catalyzed cycloisomerization of propargylic ureas. J. Org. Chem. 2011, 76 (14), 5721–5726. View Source
